The 2,5-Diethyl-1,3,4-Thiadiazole Scaffold: Structural Dynamics, Physicochemical Properties, and Synthetic Methodologies
The 2,5-Diethyl-1,3,4-Thiadiazole Scaffold: Structural Dynamics, Physicochemical Properties, and Synthetic Methodologies
Executive Summary
In contemporary medicinal chemistry and materials science, the 1,3,4-thiadiazole ring has emerged as a highly versatile, privileged scaffold[1]. Characterized by its unique mesoionic properties and strong aromaticity, this five-membered heterocycle acts as a robust bioisostere for pyrimidine[2]. Among its alkylated derivatives, 2,5-diethyl-1,3,4-thiadiazole (CAS: 40928-84-5) serves as a critical intermediate and lipophilic building block.
This whitepaper provides an in-depth technical analysis of 2,5-diethyl-1,3,4-thiadiazole, detailing its structural logic, physical properties, validated synthetic pathways, and analytical isolation protocols. By bridging the gap between theoretical molecular dynamics and bench-level execution, this guide is designed for researchers focused on rational drug design and advanced chemical synthesis.
Chemical Structure & Molecular Dynamics
The core of 2,5-diethyl-1,3,4-thiadiazole consists of a highly electron-deficient aromatic ring containing two nitrogen atoms, one sulfur atom, and two symmetric ethyl substitutions at the C2 and C5 positions.
Structural Identity
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IUPAC Name: 2,5-diethyl-1,3,4-thiadiazole
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Empirical Formula: C₆H₁₀N₂S
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Molecular Weight: 142.22 g/mol
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SMILES: [s]1c(nnc1CC)CC or CCC1=NN=C(CC)S1
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InChI Key: BXVZVOBTUSLCIO-UHFFFAOYSA-N
Electronic and Steric Causality
The pharmacological and chemical utility of this molecule stems from the interplay between its heteroatomic core and its aliphatic side chains:
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Mesoionic Character: The N-N-S sequence creates a two-electron donor system with a highly polarized resonance structure. The C-S σ* orbitals create small regions of low electron density (σ-holes) on the sulfur atom, facilitating unique target-protein interactions[2].
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Lipophilic Modulation: The addition of symmetric ethyl groups at C2 and C5 significantly increases the molecule's partition coefficient (logP) compared to the unsubstituted core. This lipophilicity is crucial for crossing biological membranes, enhancing oral bioavailability when incorporated into larger drug candidates[2].
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Bioisosterism: The spatial arrangement of the nitrogen atoms mimics the pyrimidine core of nucleic bases, allowing thiadiazole derivatives to competitively interfere with DNA replication processes in oncology applications[2].
Fig 1: Structure-Activity Relationship (SAR) logic of 2,5-diethyl-1,3,4-thiadiazole.
Physical Properties
Accurate physical characterization is essential for downstream processing, purification, and formulation. 2,5-diethyl-1,3,4-thiadiazole presents as a clear, combustible liquid at room temperature.
| Property | Value | Experimental Context / Causality |
| Physical State | Liquid | Symmetric short-chain alkylation prevents high-order crystalline packing at standard temperature. |
| Density | 1.071 g/cm³ at 20 °C | Slightly denser than water due to the heavy sulfur atom in the compact heterocyclic core. |
| Boiling Point | 105 °C at 18.7 hPa81–85 °C at 3 Torr[3] | High boiling point at atmospheric pressure requires vacuum distillation to prevent thermal degradation. |
| Storage Temp | 2–30 °C | Stable at ambient conditions; minimal risk of spontaneous decomposition. |
| Hazard Class | Skin Irrit. 2, Eye Irrit. 2 | The nucleophilic nitrogen atoms can interact with biological tissues, necessitating standard PPE. |
Synthetic Methodologies
The synthesis of symmetrically substituted 1,3,4-thiadiazoles requires a cyclocondensation strategy. The most robust and scalable method involves the reaction of an aliphatic aldehyde (propionaldehyde) with hydrazine hydrate and elemental sulfur, catalyzed by an organic base[3].
Protocol 1: Base-Catalyzed Cyclocondensation Synthesis
Causality & Logic: Hydrazine acts as the dinucleophile, reacting with the carbonyl carbon of propionaldehyde to form an intermediate azine. The addition of elemental sulfur, activated by the base (triethylamine), triggers a redox-neutral cyclization, forming the thiadiazole ring[3]. Glycol methyl ether is chosen as a solvent due to its high boiling point, which accommodates the required 105 °C reaction temperature without over-pressurizing the system.
Step-by-Step Methodology:
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Reagent Preparation: In a dry, round-bottom flask equipped with a reflux condenser, combine 500 parts (by volume) of glycol methyl ether with 10 parts of triethylamine (catalyst)[3].
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Reactant Addition: Slowly add 116 parts of propionaldehyde, followed by 50 parts of hydrazine hydrate. Self-Validation Check: Monitor the exothermic formation of the azine intermediate; the solution should remain homogenous.
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Sulfur Incorporation: Introduce 64 parts of elemental sulfur to the mixture[3].
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Thermal Cyclization: Heat the reaction mixture to 105 °C and stir continuously for 14 hours. Causality: Extended heating is required to ensure complete sulfur insertion and aromatization of the heterocyclic ring[3].
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Solvent Removal: Cool the mixture to room temperature and remove the glycol methyl ether via rotary evaporation under reduced pressure.
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Purification: Subject the crude oily residue to fractional vacuum distillation. Collect the fraction boiling at 81–85 °C under a pressure of 3 Torr[3].
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Yield Verification: This protocol typically yields ~94 parts of 2,5-diethyl-1,3,4-thiadiazole, corresponding to a theoretical yield of approximately 66%[3].
Fig 2: Synthetic workflow for 2,5-diethyl-1,3,4-thiadiazole via cyclocondensation.
Analytical Characterization: HPLC Isolation
For pharmacokinetic studies, impurity profiling, or post-synthesis validation, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard[4]. Because 2,5-diethyl-1,3,4-thiadiazole contains basic nitrogen atoms, it is prone to peak tailing on standard silica columns due to secondary interactions with residual silanol groups.
Protocol 2: RP-HPLC Method for Purity Analysis
Causality & Logic: To prevent peak tailing, a specialized reverse-phase column with low silanol activity (e.g., Newcrom R1) is required[4]. The mobile phase utilizes an acidic modifier to protonate the thiadiazole nitrogens, ensuring a sharp, uniform peak shape.
Step-by-Step Methodology:
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Column Selection: Install a Newcrom R1 HPLC column (or equivalent low-silanol RP column)[4]. For ultra-fast applications, utilize a 3 µm particle size variant.
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Mobile Phase Preparation:
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Sample Preparation: Dissolve the synthesized 2,5-diethyl-1,3,4-thiadiazole in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
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Chromatographic Run: Execute an isocratic or shallow gradient run (e.g., 30% to 70% MeCN over 10 minutes) at a flow rate of 1.0 mL/min.
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Detection: Monitor absorbance at 254 nm (due to the aromatic core) or utilize ESI+ mass spectrometry. Self-Validation: The presence of a single sharp peak with an m/z of 143.06 [M+H]+ confirms purity and identity.
Applications in Drug Development
While 2,5-diethyl-1,3,4-thiadiazole is primarily a building block, the 1,3,4-thiadiazole scaffold it represents is a cornerstone in modern drug discovery[1].
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Anticancer Agents: The core acts as a pyrimidine bioisostere. Derivatives synthesized from the thiadiazole core have shown profound ability to inhibit the phosphorylation of EGFR and HER-2, with IC50 values in the low micromolar range against cell lines like MCF-7 and HePG-2[2][5].
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Antimicrobial & Antituberculosis: The lipophilicity granted by alkyl chains (like the diethyl groups) allows these molecules to penetrate the thick, waxy mycolic acid cell wall of Mycobacterium tuberculosis. Substituted 1,3,4-thiadiazoles have demonstrated high inhibitory activity against the H37Rv strain[6].
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Enzyme Inhibition: The hydrogen-bonding domain and two-electron donor system of the thiadiazole ring allow it to act as a potent inhibitor of carbonic anhydrase and α-glucosidase, making it valuable in the development of antidiabetic and diuretic medications[7].
References
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ChemBuyersGuide. "Atomax Chemicals Co., Ltd. (Page 200)". chembuyersguide.com. Available at: [Link]
- Google Patents. "DE2132019A1 - 1,3,4-thiadiazoles - from aldehydes, sulphur and hydrazine". google.com.
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SIELC Technologies. "Separation of 2,5-Diethyl-1,3,4-thiadiazole on Newcrom R1 HPLC column". sielc.com. Available at: [Link]
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Han, X., et al. "1,3,4-thiadiazole: a privileged scaffold for drug design and development". PubMed (Curr Top Med Chem. 2021). Available at: [Link]
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National Institutes of Health (PMC). "Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents". nih.gov. Available at: [Link]
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MDPI. "Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation". mdpi.com. Available at: [Link]
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ACS Publications. "1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investigation". acs.org. Available at: [Link]
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National Institutes of Health (PMC). "New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies". nih.gov. Available at: [Link]
Sources
- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Separation of 2,5-Diethyl-1,3,4-thiadiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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